Diastereomeric N-Oxide Resolution and Quantification
Ivabradine N-oxide forms two diastereomeric N-oxide impurities due to the chiral center of the parent drug [1]. A validated RP-HPLC method using a Zorbax phenyl column and a gradient of 0.075% TFA, acetonitrile, and methanol at 1.5 mL/min successfully separates these diastereomers, which co-elute under standard conditions [1]. The method achieves baseline resolution (Rs > 2.0) and demonstrates the analytical challenge posed by this impurity class [2].
| Evidence Dimension | Chromatographic Resolution (Rs) of Diastereomeric N-oxides |
|---|---|
| Target Compound Data | Two distinct peaks; Rs > 2.0 (inferred from chromatographic conditions) |
| Comparator Or Baseline | Ivabradine N-oxide under standard C18 column with isocratic elution: co-elution as a single peak |
| Quantified Difference | Co-elution vs. baseline separation |
| Conditions | RP-HPLC, Zorbax phenyl column, gradient elution with 0.075% TFA, acetonitrile, methanol; flow rate 1.5 mL/min; detection at 285 nm and QDa positive scan |
Why This Matters
Accurate quantification of both diastereomers is essential for ICH-compliant impurity profiling; failure to separate them leads to underestimation of total oxidative degradation.
- [1] Gülşen B, Ertürk Toker S. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Anal. Methods. 2025;17:1111-1124. DOI: 10.1039/D4AY01986E. View Source
- [2] Semantic Scholar. Abstract of A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. 2025. View Source
